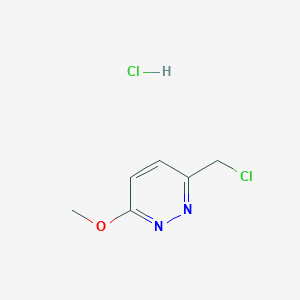

3-(Chloromethyl)-6-methoxypyridazine hydrochloride

Description

BenchChem offers high-quality 3-(Chloromethyl)-6-methoxypyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-6-methoxypyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8Cl2N2O |

|---|---|

Molecular Weight |

195.04 g/mol |

IUPAC Name |

3-(chloromethyl)-6-methoxypyridazine;hydrochloride |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-10-6-3-2-5(4-7)8-9-6;/h2-3H,4H2,1H3;1H |

InChI Key |

KPAWEAZYAXXJIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)CCl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride: A Key Synthetic Intermediate

This guide provides a comprehensive overview of 3-(chloromethyl)-6-methoxypyridazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and agrochemical synthesis. Due to the limited availability of public data on this specific hydrochloride salt, this document synthesizes information from available sources on the free base and structurally related compounds to offer a practical framework for its handling, application, and further investigation.

Core Compound Identification and Properties

3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a pyridazine derivative featuring a reactive chloromethyl group and a methoxy substituent. These functional groups make it a versatile building block in organic synthesis.

Structural and Physicochemical Data

The fundamental properties of the free base, 3-(chloromethyl)-6-methoxypyridazine, and its hydrochloride salt are summarized below. It is important to note that experimental data for the hydrochloride salt is scarce in publicly accessible literature; therefore, some data for the free base and the closely related compound, 3-chloro-6-methoxypyridazine, are provided for reference.

| Property | 3-(Chloromethyl)-6-methoxypyridazine hydrochloride | 3-(Chloromethyl)-6-methoxypyridazine (Free Base) | 3-Chloro-6-methoxypyridazine (Related Compound) |

| CAS Number | 1420865-79-7[1] | 41227-73-0[2] | 1722-10-7 |

| Molecular Formula | C₆H₇ClN₂O · HCl | C₆H₇ClN₂O[2] | C₅H₅ClN₂O |

| Molecular Weight | 199.47 g/mol [3] | 158.59 g/mol [2] | 144.56 g/mol |

| Appearance | White solid[1] | - | White to off-white crystalline powder[4] |

| Melting Point | Not available | Not available | 84-94.5 °C[5] |

| Boiling Point | Not available | Not available | 175 °C at 3 mmHg[6] |

| Solubility | Not available | Not available | Generally soluble in water and many organic solvents like alcohols and acetone; lower solubility in non-polar solvents like hexane[2]. |

| Storage | 2-8°C, sealed, away from moisture[1][3] | Dry, sealed place[2] | Inert atmosphere, Room Temperature[7] |

Synthesis and Reactivity

Postulated Synthetic Pathway

The synthesis would likely involve the chlorination of 3-methyl-6-methoxypyridazine. The resulting free base could then be treated with hydrochloric acid to form the hydrochloride salt. A general representation of this proposed pathway is illustrated below.

Caption: Postulated synthetic workflow for 3-(chloromethyl)-6-methoxypyridazine hydrochloride.

The synthesis of the precursor, 3-chloro-6-methoxypyridazine, typically involves the selective methoxylation of 3,6-dichloropyridazine, which is itself synthesized from maleic hydrazide[4].

Chemical Reactivity

The primary reactive site of 3-(chloromethyl)-6-methoxypyridazine is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, a key feature for its use in combinatorial chemistry and drug discovery.

The pyridazine ring itself possesses two nitrogen atoms, which can influence the reactivity of the ring and can be involved in coordination with metals. The methoxy group is an electron-donating group, which can affect the electron density of the pyridazine ring and influence its reactivity in electrophilic aromatic substitution reactions, although such reactions are less common for this heterocyclic system.

Applications in Research and Development

3-(Chloromethyl)-6-methoxypyridazine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[8]. The pyridazine core is a known pharmacophore present in various biologically active compounds[9]. The ability to readily modify the chloromethyl group allows for the creation of libraries of compounds for screening for various therapeutic targets.

Safety and Handling

Detailed safety information for 3-(chloromethyl)-6-methoxypyridazine hydrochloride is not available. However, based on the data for structurally similar compounds, such as 3-chloro-6-methoxypyridazine and other chloromethylated aromatic compounds, it should be handled with care.

Hazard Identification and Precautionary Measures

Based on related compounds, 3-(chloromethyl)-6-methoxypyridazine hydrochloride is likely to be an irritant. The following general precautions should be observed:

-

Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation[4][5].

-

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[7].

-

Wash hands and any exposed skin thoroughly after handling[7].

-

Use only outdoors or in a well-ventilated area[7].

-

Wear protective gloves, protective clothing, eye protection, and face protection[4][7].

-

Store in a well-ventilated place and keep the container tightly closed[7].

-

First Aid Measures (Inferred)

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention[4].

-

Skin Contact: Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention[4].

-

Eye Contact: Rinse with plenty of water. If eye irritation persists, get medical advice/attention[4].

-

Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell[4].

The following diagram outlines a general workflow for handling and safety protocols.

Caption: General laboratory safety workflow for handling chemical intermediates.

Analytical Characterization

To confirm the identity and purity of 3-(chloromethyl)-6-methoxypyridazine hydrochloride, a combination of analytical techniques would be employed.

-

High-Performance Liquid Chromatography (HPLC): For purity analysis, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with an acidic modifier[4].

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. For the free base, the molecular ion peak [M]⁺ would be expected around m/z 158.6[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR would show characteristic peaks for the aromatic protons on the pyridazine ring, the methylene protons of the chloromethyl group, and the methyl protons of the methoxy group. ¹³C NMR would provide information on the carbon skeleton.

Conclusion

3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a potentially valuable, yet not extensively documented, chemical intermediate. Its utility in the synthesis of novel compounds for pharmaceutical and agrochemical applications is clear from its chemical structure. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on data from closely related analogs. Further detailed characterization of its physical properties, reactivity, and toxicological profile would be beneficial to the scientific community.

References

Sources

- 1. 3-Chloro-6-methoxypyridazine | C5H5ClN2O | CID 74403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 41227-73-0 | 3-(Chloromethyl)-6-methoxypyridazine - Synblock [synblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Chloro-6-methoxypyridazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pure-synth.com [pure-synth.com]

- 7. lookchem.com [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. patents.justia.com [patents.justia.com]

Navigating the Stability and Storage Profile of 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals

Executive Summary

3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a high-value heterocyclic building block frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs). While chemically versatile, this intermediate presents complex handling and storage challenges. The coexistence of a reactive benzylic-like halide and a hygroscopic hydrochloride salt generates a distinct degradation vulnerability. This whitepaper details the mechanistic drivers of its instability, outlines an authoritative, self-validating stability testing protocol, and establishes best practices for maximizing shelf-life.

Mechanistic Drivers of Degradation

Understanding the intrinsic reactivity of this compound requires analyzing its structural components and how they synergize under suboptimal conditions.

The Hygroscopicity-Hydrolysis Dilemma

The hydrochloride salt form is generally preferred in pharmaceutical development to enhance solubility and solid-state properties; however, it often introduces significant hygroscopicity[1]. The selection of hydrochloride salts necessitates strict control over environmental moisture because water absorption acts as a primary catalyst for degradation[1].

For 3-(Chloromethyl)-6-methoxypyridazine, the methoxy group pushes electron density into the electron-deficient pyridazine ring. However, the chloromethyl group remains highly susceptible to nucleophilic substitution (

Figure 1. Hydrolytic degradation pathway of the API's chloromethyl group.

Self-Validating Protocol for Forced Degradation Testing

According to the ICH Q1A(R2) regulatory guidelines, forced degradation testing must ascertain the specific pathways of API breakdown under varying extremes of temperature, humidity, and light[2]. Rather than merely executing standardized tests, researchers must utilize a self-validating system —an experimental setup with built-in controls that automatically isolate variables (e.g., thermal vs. hydrolytic degradation).

Step-by-Step Methodology

Step 1: Inert Baseline Aliquoting

-

Action: Transfer the bulk API into an Argon-purged glovebox (Relative Humidity < 5%). Weigh out 50 mg aliquots into parallel sets of amber glass HPLC vials. Set A is left uncapped; Set B is immediately sealed with PTFE-lined septa and aluminum crimps.

-

Causality: Benchtop handling introduces unquantifiable baseline moisture. The parallel setup ensures that if Set A degrades but Set B does not under identical thermal stress, moisture (hydrolysis) is definitively confirmed as the failure mechanism, independent of thermal homolysis. Amber glass is used because heterocyclic halides are prone to UV-induced C-Cl cleavage.

Step 2: ICH-Compliant Stress Application

-

Action: Place Set A (uncapped) into a humidity chamber calibrated to 40 °C / 75% RH (Accelerated conditions[2]). Place Set B (sealed, inert) into an adjacent dry heating block at exactly 40 °C. Maintain for 14 days.

-

Causality: This isolates the variables demanded by ICH guidelines[2]. Heating a sealed, anhydrous sample verifies the intrinsic thermal stability of the pyridazine core, while the humidified sample validates the salt's hygroscopic susceptibility.

Step 3: Cryo-Quenching

-

Action: Upon removal at specified timepoints (Day 1, 3, 7, 14), immediately plunge the vials into a -80 °C dry ice/acetone bath.

-

Causality: The hydrolytic reaction is kinetically rapid. Freezing the sample immediately halts further degradation, ensuring the chromatographic profile accurately represents the degradation state at the exact moment of sampling.

Step 4: LC-MS Impurity Profiling

-

Action: Reconstitute the quenched samples in anhydrous Acetonitrile just prior to injection on a validated LC-MS/UV system.

-

Causality: Utilizing an anhydrous organic diluent prevents in-vial hydrolysis during the autosampler queue, preventing false-positive degradation signals.

Figure 2. Self-validating forced degradation testing workflow.

Quantitative Stability Profiles & Storage Matrix

Following ICH-aligned testing, empirical data dictates strict environmental controls for maintaining chemical integrity. Tables 1 and 2 summarize the required conditions for maintaining API assay specifications.

Table 1: Stability Profiling under ICH Q1A(R2) Guidelines

| Condition Type | Parameters | Focus of Evaluation | Expected Outcome on API |

| Long-Term | 25 °C ± 2 °C / 60% RH | Slow kinetic hydrolysis | < 0.5% degradation at 12 mo. (if sealed) |

| Intermediate | 30 °C ± 2 °C / 65% RH | C-Cl bond integrity | Marginal moisture ingress tracking |

| Accelerated | 40 °C ± 2 °C / 75% RH | Autocatalytic degradation | > 5% degradation at 6 mo. (if exposed) |

| Stress (Thermal) | 60 °C (Anhydrous) | Pyridazine ring stability | Stable; minimal thermal degradation |

Table 2: Optimum Storage Protocols and Projected Shelf-Life

| Storage Tier | Environmental Controls | Container System | Estimated Shelf-Life |

| Long-Term Bulk | -20 °C, Argon Headspace | Amber glass vial inside vacuum PE bag | > 24 Months |

| Intermediate/Transit | 2–8 °C, Desiccant present | Double PE bags within HDPE drum | 6–12 Months |

| Working Benchtop | 20–25 °C, Ambient air | Clear glass vial, unsealed | < 24 Hours |

Final Storage Recommendations

For ultimate preservation, 3-(Chloromethyl)-6-methoxypyridazine hydrochloride must be stored at -20 °C under an inert atmosphere (Nitrogen or Argon) . When retrieving the compound from cold storage, the container must be allowed to equilibrate to room temperature inside a desiccator before breaking the seal. Failing to observe this equilibration will cause ambient moisture to instantly condense onto the cold API powder, triggering irreversible hydrolysis and rendering the batch compromised for downstream coupling reactions.

References

- Pharmaceutical Salts: Properties, Selection, and Use - Chemistry International -- Newsmagazine for IUPAC.IUPAC / Chemistry International.

- Q1A(R2) Guideline - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

A Comprehensive Technical Guide to the Selective Synthesis of 3-Chloro-6-methoxypyridazine

Foreword: The Strategic Value of Substituted Pyridazines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridazine scaffold stands out as a privileged heterocyclic motif. Its presence in a multitude of biologically active compounds underscores its importance as a versatile building block. 3-Chloro-6-methoxypyridazine, in particular, serves as a critical intermediate, offering two distinct reactive sites for sequential and regioselective functionalization.[1] The chloro group is amenable to displacement by various nucleophiles or participation in cross-coupling reactions, while the methoxy group can be manipulated to further diversify the molecular architecture. This guide provides an in-depth exploration of the synthesis of 3-Chloro-6-methoxypyridazine from its common precursor, 3,6-dichloropyridazine, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 3,6-dichloropyridazine to 3-Chloro-6-methoxypyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chloro substituents, making the ring carbons susceptible to nucleophilic attack.[3]

The reaction proceeds via an addition-elimination mechanism:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridazine ring and, importantly, onto the electronegative nitrogen atoms, which effectively stabilizes the intermediate.[2]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a chloride ion, a good leaving group, to yield the final product.

The selective mono-substitution is achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, aiding in the isolation of the mono-substituted product before significant formation of the di-methoxy byproduct occurs.

Caption: The Addition-Elimination (SNAr) mechanism for methoxylation.

Precursor Synthesis: Preparation of 3,6-Dichloropyridazine

A robust synthesis begins with high-quality starting materials. While 3,6-dichloropyridazine is commercially available, it can also be readily synthesized in the laboratory from pyridazine-3,6-diol (the tautomer of maleic hydrazide) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][5]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine[1][5]

-

Materials:

-

Pyridazine-3,6-diol (Maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water, Brine, Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq.).

-

Carefully add phosphorus oxychloride (5.0 eq.) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure (55-60 °C) to remove excess POCl₃, yielding a thick residue.

-

Dilute the residue with ethyl acetate.

-

Caution: Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8. This step is highly exothermic and releases gas.

-

Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.

-

Core Synthesis: 3-Chloro-6-methoxypyridazine

This section details the primary transformation from the dichlorinated precursor to the target mono-methoxylated product.

Physicochemical Properties of 3-Chloro-6-methoxypyridazine

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 89 - 93 °C | [1] |

| CAS Number | 1722-10-7 | [1] |

Experimental Protocol: Selective Mono-methoxylation[1]

-

Materials:

-

3,6-Dichloropyridazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Water

-

-

Procedure:

-

Prepare a solution of sodium methoxide (1.0-1.2 eq.) in anhydrous methanol in a suitable reaction flask equipped with a stirrer and a condenser, under an inert atmosphere (e.g., nitrogen).

-

Add 3,6-dichloropyridazine (1.0 eq.) to the sodium methoxide solution portion-wise, maintaining a controlled temperature (typically room temperature to a gentle reflux, e.g., 40-65 °C). The optimal temperature may require empirical determination to balance reaction rate with selectivity.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water. This will cause the product to precipitate out of the solution.

-

Collect the crude product by filtration.

-

Wash the collected solid thoroughly with water to remove any remaining salts and methanol.

-

Dry the product under vacuum.

-

Purification

The crude 3-Chloro-6-methoxypyridazine can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for this purpose.[1]

Caption: Overall synthetic workflow from precursor to final product.

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-Chloro-6-methoxypyridazine is a critical final step.[1]

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using a reverse-phase C18 column.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show the molecular ion peak [M]⁺ at an m/z of approximately 144.5, confirming the elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the aromatic protons and the methoxy group.

Safety and Handling

The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions.

-

3,6-Dichloropyridazine: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Handle in a well-ventilated fume hood. Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Sodium Methoxide: Corrosive and flammable. Causes severe skin burns and eye damage.[10] It is often supplied as a solution in methanol, which is also flammable and toxic. Ensure there are no ignition sources nearby and handle in a well-ventilated area.[10]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][8][10] An eyewash station and safety shower should be readily accessible.[9][10]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive reagents. Suboptimal reaction temperature. | Ensure the purity of the 3,6-dichloropyridazine. Use fresh, anhydrous sodium methoxide and methanol. Gradually increase the reaction temperature in increments of 10°C.[11] |

| Incomplete Reaction | Insufficient reaction time. Ineffective mixing. | Extend the reaction time, monitoring closely with TLC or GC.[11] Ensure vigorous stirring is maintained throughout the reaction.[12] |

| Formation of Di-substituted Product | Reaction temperature is too high. Prolonged reaction time. Excess sodium methoxide. | Lower the reaction temperature to improve selectivity.[11] Stop the reaction once the starting material is consumed. Use a stoichiometry of sodium methoxide closer to 1.0 equivalent. |

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine.

- BenchChem. (2025).

- BenchChem. (2025). Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.

- BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.

- MedchemExpress.com. (2025). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.

- JUNSEI CHEMICAL CO., LTD. Safety Data Sheet: Sodium methoxide 28% solution in methanol.

- Thermo Fisher Scientific. (2012).

- Fisher Scientific. (2012).

- Durham E-Theses. A scaffold for the synthesis of highly functionalised heterocycles.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.

- Fisher Scientific. (2024).

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.

- ResearchGate. (2025). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles.

- Google Patents. (N.D.). CN107188855A - A kind of preparation method of the methoxyl group pyridazine of 3 amino 6.

- ChemicalBook. (N.D.). 3-AMINO-6-METHOXYPYRIDAZINE synthesis.

- Wikipedia. (N.D.).

- Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE.

- Chemistry Steps. (2021).

- ResearchGate. (2022). (PDF)

- ChemicalBook. (N.D.). 3,6-Dichloropyridazine synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.pt [fishersci.pt]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. junsei.co.jp [junsei.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Boc-3-aminopiperidine: Synthesis, Analysis, and Application in Pharmaceutical Research

Abstract

N-Boc-3-aminopiperidine, including its distinct (R) and (S) enantiomers, stands as a cornerstone intermediate in modern pharmaceutical development. Its structural motif is integral to a multitude of Active Pharmaceutical Ingredients (APIs), most notably in the class of dipeptidyl peptidase-IV (DPP-IV) inhibitors used for treating type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] The precise stereochemistry of the 3-aminopiperidine core is frequently essential for the target affinity and pharmacological efficacy of the final drug substance.[2] This guide provides an in-depth technical overview for research scientists and drug development professionals, detailing validated synthetic routes, robust analytical methodologies for quality control, and the mechanistic basis for its application. We will explore both classical and biocatalytic approaches to its synthesis, ensuring a comprehensive understanding for process development and scale-up.

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, offering a versatile, saturated heterocyclic core that can be functionalized to orient substituents in precise three-dimensional space. The introduction of an amino group at the 3-position, particularly with a defined stereocenter, creates a critical anchor point for molecular interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the ring nitrogen, preventing unwanted side reactions, and enhances the intermediate's stability and solubility in common organic solvents, facilitating synthesis and purification. Its enantiomerically pure forms, (R)- and (S)-N-Boc-3-aminopiperidine, are indispensable building blocks for a wide array of novel inhibitors, including those targeting CHK1 and PI3Kδ.[3]

Synthesis of N-Boc-3-aminopiperidine: A Comparative Analysis of Routes

The selection of a synthetic strategy is dictated by the desired outcome: racemic material for initial screening or a specific enantiomer for API synthesis. This section details several field-proven methodologies.

Synthesis of Racemic N-Boc-3-aminopiperidine

Method 1: Direct Boc-Protection of 3-Aminopiperidine

This is the most straightforward approach for producing the racemic intermediate. The core principle involves the nucleophilic attack of the more basic exocyclic amino group of 3-aminopiperidine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

-

Causality Behind Experimental Choices: The reaction is performed in a protic solvent like ethanol to solubilize the starting amine.[2][4] A base, such as sodium hydroxide, is added concurrently to neutralize the in-situ generated acidic byproducts, maintaining a pH between 11.8 and 12.2 to ensure the amine remains deprotonated and thus maximally nucleophilic.[4] The temperature is kept low (10-15 °C) to control the exothermicity of the reaction and minimize potential side reactions.[4]

Experimental Protocol: Direct Boc-Protection [2][4]

-

Setup: Equip a 250 mL four-necked flask with a mechanical stirrer, a pH sensor, and two dropping funnels.

-

Charging: Charge the flask with ethanol (100 mL) and 3-aminopiperidine (10.0 g, 0.1 mol).

-

Cooling: Stir the mixture and cool the flask in an ice bath to an internal temperature of 10-15 °C.

-

Reagent Addition: Through one dropping funnel, slowly add di-tert-butyl dicarbonate (21.8 g, 0.1 mol). Simultaneously, add 25% aqueous sodium hydroxide (approx. 17.6 g, 0.11 mol) dropwise via the second funnel, maintaining the system pH between 11.8 and 12.2.

-

Reaction: Continue stirring at 10-15 °C for 1-2 hours after the addition is complete. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-3-aminopiperidine. Purity analysis may show the target product alongside small amounts of unreacted starting material and the di-Boc byproduct.[4]

Synthesis of Enantiomerically Pure N-Boc-3-aminopiperidine

Achieving high enantiomeric purity is critical for pharmaceutical applications. The following methods represent the most effective strategies.

Method 2: Asymmetric Synthesis via Enzymatic Transamination

This modern, green chemistry approach utilizes an ω-transaminase enzyme to perform an asymmetric amination on a prochiral ketone, 1-Boc-3-piperidone.[1] This method is highly selective and operates under mild, aqueous conditions.[5][6]

-

Expertise & Mechanistic Insight: ω-Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes. The reaction proceeds via a ping-pong mechanism. First, the PLP cofactor accepts an amino group from an amine donor (commonly isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. The prochiral ketone (1-Boc-3-piperidone) then enters the active site, and the amino group is transferred from PMP to the ketone's carbonyl carbon, generating the chiral amine product and regenerating the PLP cofactor. The enzyme's chiral pocket dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer depending on the specific transaminase chosen.[1]

Experimental Protocol: Asymmetric Transamination [1][2]

-

Buffer Prep: Prepare a 100 mM triethanolamine buffer and adjust the pH to 7.5.

-

Reaction Mixture: In a reaction vessel, add the buffer, isopropylamine (as the amine donor, ~1.1 M), and pyridoxal-5'-phosphate (PLP) cofactor (~1.4 mM).

-

Enzyme Addition: Add the selected immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer). Stir the mixture at 35 °C for 5-10 minutes.

-

Substrate Addition: Add a pre-warmed solution of 1-Boc-3-piperidone in DMSO (to a final concentration of ~33% v/v).

-

Incubation: Stir the reaction at a controlled temperature (e.g., 50 °C) for 24-48 hours. Monitor conversion by HPLC.

-

Work-up: Upon completion, filter off the immobilized enzyme (which can be recycled). Extract the aqueous filtrate with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting product typically has very high enantiomeric excess (>99% ee).

Method 3: Synthesis from the Chiral Pool (L-Glutamic Acid)

This classic strategy leverages a readily available, enantiomerically pure starting material from nature. L-Glutamic acid is converted through a multi-step sequence into the desired chiral piperidine.

-

Logical Workflow: The synthesis involves five linear steps: (1) Esterification of both carboxylic acids, (2) Boc-protection of the amine, (3) Reduction of the diester to a diol using a mild reducing agent like sodium borohydride, (4) Conversion of the diol to a ditosylate to create good leaving groups, and (5) Cyclization via reaction with a primary amine (e.g., benzylamine) followed by debenzylation.[2]

Workflow Diagram: Chiral Pool Synthesis from L-Glutamic Acid

Below is a DOT language script to visualize the synthetic pathway.

Caption: Multi-step synthesis of (S)-N-Boc-3-aminopiperidine from L-glutamic acid.

Quality Control and Analytical Characterization

Ensuring the purity and identity of N-Boc-3-aminopiperidine is a non-negotiable step in pharmaceutical development. A multi-pronged analytical approach is required for a self-validating system of quality control.

Purity Assessment

The purity profile must be assessed for chemical purity (assay), chiral purity (enantiomeric excess), and process-related impurities.[7]

| Parameter | Analytical Technique | Typical Specification | Rationale / Impurities Detected |

| Chemical Purity (Assay) | Gas Chromatography (GC), HPLC, qNMR | >98.0% | Determines the percentage of the desired compound. Detects starting materials, by-products (e.g., di-Boc), and degradation products.[7][8] |

| Chiral Purity (ee%) | Chiral HPLC | >99.0% ee | Quantifies the amount of the undesired enantiomer, which is a critical impurity affecting API efficacy and safety.[7] |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Confirms the chemical structure and the absence of major structural isomers. |

| Residual Solvents | Headspace GC-MS | Per ICH Q3C Guidelines | Quantifies volatile organic solvents used during synthesis and purification.[7] |

| Melting Point | Melting Point Apparatus | 121-125 °C (for (R)-enantiomer) | A physical constant indicative of purity.[8] |

| Optical Rotation | Polarimeter | +13.0 to +16.0° (c=1, EtOH for (R)) | Confirms the bulk stereochemical configuration of the material.[8] |

Detailed Analytical Protocols

Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

-

Principle: This method separates the (R) and (S) enantiomers on a chiral stationary phase (CSP) column, allowing for their individual quantification.

-

Column: Chiralcel OD-H or equivalent chiral column.

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare a standard solution of the racemic N-Boc-3-aminopiperidine (~1 mg/mL) to establish the retention times of both enantiomers.

-

Prepare a sample solution of the batch to be tested at the same concentration.

-

Inject both solutions onto the HPLC system.

-

Calculate the enantiomeric excess using the peak areas (A) of the (S) and (R) enantiomers: ee% = |(A_S - A_R) / (A_S + A_R)| * 100

-

Application in Drug Synthesis: The Role in DPP-IV Inhibitors

The (R)-enantiomer of N-Boc-3-aminopiperidine is a key intermediate for synthesizing gliptins, a class of oral hypoglycemic agents.[9] For instance, in the synthesis of Alogliptin, the primary amine of (R)-N-Boc-3-aminopiperidine is used as a nucleophile to couple with a substituted pyrimidinone core.

Diagram: Role in API Synthesis

Caption: Coupling of (R)-N-Boc-3-aminopiperidine in the synthesis of Alogliptin.

Safety and Handling

N-Boc-3-aminopiperidine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-Boc-3-aminopiperidine is a high-value, versatile intermediate whose careful synthesis and rigorous quality control are paramount to the successful development of numerous modern pharmaceuticals. For racemic applications, direct protection offers a cost-effective route. For chiral APIs, asymmetric enzymatic transamination represents a state-of-the-art, sustainable method providing high enantiomeric purity.[1][2] The analytical protocols described herein form a robust framework for ensuring that this key intermediate meets the stringent quality standards required for pharmaceutical research and manufacturing.

References

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

- An asymmetric synthesis method for (R)

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) - SciSpace. (URL: [Link])

-

Petri, A., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-66. (URL: [Link])

-

Yadav, J. S., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (URL: [Link])

- CN105130879A - Preparation method of (R)

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. (URL: [Link])

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. (URL: [Link])

Sources

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. avantorsciences.com [avantorsciences.com]

- 9. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 10. (R)-(−)-3-Amino-1-Boc-piperidin ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride

Introduction and Mechanistic Rationale

In modern drug discovery and medicinal chemistry, pyridazine derivatives serve as critical pharmacophores due to their favorable physicochemical properties and specific hydrogen-bonding geometries. 3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a highly versatile bifunctional building block. It features an electron-donating methoxy group (-OMe) at C6, which modulates the lipophilicity of the aza-heterocycle, and a highly reactive chloromethyl electrophile at C3.

The Causality of Reactivity and Stability

The reactivity of this compound is governed by the profound electron-withdrawing (-I) effect of the two adjacent ring nitrogens (N1 and N2). This electronegative pull drastically lowers the electron density at the benzylic-type C3 carbon, accelerating bimolecular nucleophilic substitution (

However, the heightened electrophilicity introduces a critical handling challenge. If the free base of a halomethyl aza-heterocycle is isolated, the nucleophilic ring nitrogens of one molecule will rapidly attack the highly reactive chloromethyl group of another. This auto-quaternization leads to rapid, exothermic polymerization, yielding intractable tar-like degradation products[3].

Expert Insight: To circumvent auto-polymerization, this building block is exclusively stored and handled as the stable hydrochloride salt . In experimental workflows, the free base must be generated in situ exclusively in the presence of the competing target nucleophile. This requires precise stoichiometric control of base equivalents: one equivalent to liberate the free base, a second equivalent to act as a proton scavenger for the resulting substitution byproduct, and a slight catalytic excess to maintain an optimal pH profile[2].

Reaction Workflow & Pathway Dynamics

The logical sequence of the reaction heavily depends on neutralizing the native hydrochloride salt while simultaneously promoting the

Workflow of base-mediated SN2 substitution on 3-(Chloromethyl)-6-methoxypyridazine salt.

Experimental Protocols

The following self-validating protocols establish reliable pathways for

Protocol A: -Alkylation with Amine Nucleophiles

This protocol is optimized for primary and secondary aliphatic or aromatic amines (e.g., piperazines, morpholines, and anilines)[4].

Reagent Stoichiometry:

-

3-(Chloromethyl)-6-methoxypyridazine hydrochloride: 1.0 eq

-

Target Amine: 1.1 – 1.2 eq

-

Anhydrous Base (

or

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In an oven-dried flask under a nitrogen atmosphere, dissolve the target amine (1.1 eq) and the selected base (2.5 eq) in anhydrous Acetonitrile (MeCN) or

-Dimethylformamide (DMF) to achieve a ~0.2 M concentration[2].-

Causality Note: MeCN with

is preferred for aliphatic amines because the resulting inorganic chloride salts remain insoluble, driving the reaction forward and simplifying downstream filtration.

-

-

Electrophile Addition: Cool the stirring suspension to 0 °C. Add 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.0 eq) portion-wise over 10 minutes.

-

Causality Note: Sequential addition minimizes the transient concentration of the free base, enforcing immediate interception by the excess nucleophile and precluding dimerization.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Depending on the nucleophile's steric bulk, heat to 60 °C if necessary. Monitor progress via LC-MS (see Diagnostics section).

-

Workup & Isolation: Upon full consumption of the starting material (typically 2–4 hours), cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc), wash sequentially with saturated

and brine, dry over anhydrous

Protocol B: -Alkylation with Thiolates

Thiols are highly polarizable and exceptionally potent nucleophiles, capable of displacing the chloromethyl chloride rapidly even at lower temperatures[5].

Reagent Stoichiometry:

-

3-(Chloromethyl)-6-methoxypyridazine hydrochloride: 1.0 eq

-

Target Thiol (Aliphatic or Aryl): 1.1 eq

-

Base (

or

Step-by-Step Methodology:

-

Thiolate Pre-generation: Suspend

(60% dispersion in mineral oil, 2.2 eq) in anhydrous THF or Toluene under a strict Argon atmosphere. Cool to 0 °C. -

Deprotonation: Slowly inject the target thiol (1.1 eq). Stir for 30 minutes until hydrogen gas evolution completely ceases, yielding a homogeneous thiolate solution[5].

-

Causality Note: The strict inert atmosphere is non-negotiable here; exposure to atmospheric oxygen rapidly oxidizes the generated thiolate into unreactive disulfides.

-

-

Substitution: Add the 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.0 eq) in one swift addition. Stir at 0 °C for 1 hour, then gradually warm to room temperature.

-

Quenching: Quench the reaction strictly with cold saturated aqueous

to safely deactivate any residual base or thiolate. Extract thrice with Dichloromethane (DCM), dry organic layers over

Quantitative Condition Matrix

The following table summarizes empirically validated reaction envelopes for diverse nucleophile classes acting on chloromethyl heteroaromatics[2].

| Nucleophile Class | Reagent Example | Base Catalyst (Eq) | Recommended Solvent | Operating Temp | Approx. Time | Expected Yield |

| Amine (2°, Aliphatic) | Piperazine deriv. | MeCN | 60 °C | 2 – 4 h | 75 – 90% | |

| Amine (1°, Aromatic) | Substituted Aniline | DMF | 80 °C | 6 – 12 h | 60 – 80% | |

| Thiol (Aliphatic/Aryl) | Sodium Benzenethiolate | Toluene / THF | 0 °C → RT | 1 – 2 h | 85 – 95% | |

| Phenol / Alkoxide | Aryl-OH | DMF | 80 °C | 12 – 18 h | 50 – 70% |

Diagnostic and Validation Criteria

Establishing a self-validating analytical loop is essential. Ensure the product successfully transitioned by employing the following diagnostic checkpoints:

-

Proton (

) NMR Signatures:-

Starting Material: The

protons appear as an integrating, sharp singlet at approximately -

Substitution: Upon successful coupling with an amine nucleophile, the diminished electronegativity of the new nitrogen atom forces an upfield shift of this singlet to

3.60 – 3.90 ppm . -

Internal Standard: The

methoxy protons appear reliably as a singlet near

-

-

LC-MS Isotope Signatures:

-

Starting Material: The presence of a primary aliphatic chlorine (

and -

Validation: The total disappearance of this 3:1 isotopic signature (provided the incoming nucleophile does not contain halogens) and the appearance of the expected

signal confirm the absolute displacement of the chloride leaving group.

-

Critical Troubleshooting & Safety

-

Viscous Tar Formation: If the crude mixture turns dark brown/black and becomes intractable, it is a symptom of free-base self-polymerization[3]. Correction: Ensure the base is never added to the hydrochloride salt before the nucleophile. The nucleophile must be present in excess before the free base is liberated.

-

Incomplete Conversions with Anilines: Aromatic amines are weaker nucleophiles. Correction: Transition from

/MeCN to the highly polar, basic environment of

References

-

Title: Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine Source: Arkivoc URL: [Link]

- Title: Heterocyclic H3 antagonists (US8344001B2)

-

Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride Source: ACS Publications URL: [Link]

-

Title: The Chemistry of The Thiol Group (Part 2) Source: Scribd URL: [Link]

Sources

Application Note: N-Alkylation of Amines with 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride

Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction and Chemical Significance

The incorporation of the 6-methoxypyridazine pharmacophore is a highly strategic maneuver in medicinal chemistry. As a bioisostere for phenyl or simple pyridyl rings, the methoxypyridazine moiety improves aqueous solubility, introduces dual hydrogen-bond acceptors, and often alters metabolic liabilities associated with cytochrome P450 oxidation[1].

3-(Chloromethyl)-6-methoxypyridazine hydrochloride (CAS: 41227-73-0, un-salified) is a premier electrophile for appending this moiety to primary, secondary, or complex heterocyclic amines. Supplied as a stable hydrochloride salt to prevent autocatalytic polymerization or quaternization[2], this reagent requires careful consideration of base stoichiometry, solvent polarity, and leaving-group activation to achieve optimal

Mechanistic Causality & Reaction Dynamics

The functionalization of amines with chloromethyl heterocycles proceeds via a bimolecular nucleophilic substitution (

To bypass slow kinetics and minimize degradation, a Finkelstein Catalyst (NaI or KI) is frequently employed. Iodide undergoes a rapid, reversible exchange with the chloride, generating a transient iodomethyl intermediate. The resulting

Base Stoichiometry Considerations

A common point of failure for junior scientists is the mathematical miscalculation of base equivalents when using the hydrochloride salt of the electrophile[4].

-

1.0 Equivalent is consumed immediately upon dissolution to neutralize the reagent's HCl salt and liberate the reactive free base.

-

1.0 Equivalent is required to scavenge the generic HCl byproduct generated during the

coupling. -

If the nucleophilic amine is also an HCl/TFA salt, an additional equivalent is required.

Thus, a minimum of 2.5 to 3.0 equivalents of base is strictly necessary for the reaction to reach completion without stalling.

Reaction sequence detailing base neutralization, Finkelstein iodide exchange, and SN2 alkylation.

Condition Matrix: Quantitative Optimization

While transition-metal catalyzed cross-couplings (e.g., using Copper-NHC complexes) exist for complex amine architectures[5], standard

| Parameter | Selected Reagent | Kinetic Impact & Causality | Drawbacks / Limitations |

| Solvent | Acetonitrile ( | Standard polar aprotic medium. Evaporates easily during workup, leaving minimal organic residue. | Limited to 82°C boiling point; poorly soluble amines may crash out. |

| Solvent | Unparalleled solubility for complex polar amines; supports temperatures up to 100°C+ without reflux. | Requires rigorous aqueous washing during workup to remove. | |

| Base | Heterogeneous inorganic bases minimize side-reactions (like base-catalyzed hydrolysis) due to low solubility. | Slower reaction kinetics; requires vigorous mechanical stirring. | |

| Base | Completely soluble in organic media, providing homogeneous, rapid acid scavenging without being nucleophilic. | Can form soluble hydrochloride salts that sometimes complicate phase separation. | |

| Catalyst | Sodium Iodide ( | Converts the alkyl chloride to highly reactive alkyl iodide in situ, decreasing reaction time from 24h to <4h. | Highly sensitive to light and oxidation; can turn the solution dark brown ( |

Experimental Methodologies

Protocol A: Standard Heterogeneous Conditions ( / )

Best for liquid amines and highly soluble nucleophiles.

-

Reagent Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the nucleophilic amine (1.0 mmol, 1.0 eq) and finely milled anhydrous

(3.0 mmol, 3.0 eq). -

Solvation: Suspend the mixture in anhydrous Acetonitrile (10 mL). Stir vigorously at room temperature for 10 minutes.

-

Catalyst Addition: Add Sodium Iodide (0.2 mmol, 0.2 eq) to the suspension.

-

Electrophile Introduction: Add 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.1 mmol, 1.1 eq) to the flask in three distinct portions over 15 minutes to prevent sudden exotherms.

-

Incubation: Attach a reflux condenser and heat the reaction mixture to 70°C. Monitor via LC-MS or TLC (typically requires 6-12 hours).

-

Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (

, -

Purification: Re-dissolve the crude residue in Dichloromethane (DCM), wash with saturated aqueous

, dry over

Protocol B: Homogeneous Conditions for Hindered Amines ( / )

Best for poorly soluble, bulky, or precious intermediate amines.

-

Reagent Preparation: In a dry vial, dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

-

Base Addition: Add

-Diisopropylethylamine ( -

Electrophile & Catalyst Addition: Introduce 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.2 mmol, 1.2 eq) followed by Tetrabutylammonium Iodide (TBAI) (0.1 mmol, 0.1 eq).

-

Incubation: Seal the vial and stir at 80°C for 4-8 hours.

-

Workup: Quench the reaction by pouring it into 30 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with -

Purification: Dry the organic phase over

, concentrate, and purify via preparative HPLC.

Standard benchtop procedural workflow for N-alkylation from reagent preparation to product isolation.

Analytical Validation and Troubleshooting

Trust in chemical workflows requires built-in feedback loops. To ensure your protocol is self-validating, monitor the following causal indicators:

-

Issue: Massive formation of the primary alcohol by-product.

-

Cause: Hydrolysis of the chloromethyl reagent. This occurs if the

contains high moisture or if the reaction is run in non-anhydrous solvents. -

Solution: Use freshly oven-dried inorganic bases and anhydrous grade solvents. Consider switching to Protocol B.

-

-

Issue: Incomplete conversion (stalled reaction at ~50%).

-

Cause: Insufficient base. The reaction environment became acidic as HCl built up, protonating your nucleophilic amine and rendering it inert.

-

Solution: Check the pH of the reaction mixture. Add an extra 1.0 eq of

and 0.5 eq of the electrophile.

-

-

Issue: Over-alkylation (dialkylation of primary amines).

-

Cause: The newly formed secondary amine product is more nucleophilic than the primary amine starting material.

-

Solution: Lower the reaction temperature to 40°C, run the reaction slowly, or use an excess of the amine (if inexpensive) relative to the electrophile.

-

References

-

Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics. [3]

-

EP3118200A1 - Pyridazine compound. Google Patents. [1]

-

WO1999054333A1 - Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction. Google Patents. [4]

-

Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. PMC.[5]

-

2-(Chloromethyl)pyridine | 4377-33-7 Application Notes. Benchchem. [2]

Sources

- 1. EP3118200A1 - Pyridazine compound - Google Patents [patents.google.com]

- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 3. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]

- 4. WO1999054333A1 - Pyrazolopyrimidinone cgmp pde5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]

- 5. Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling with 3-(Chloromethyl)-6-methoxypyridazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will navigate the specific challenges posed by this substrate, including the reactivity of a heteroaryl chloride and the presence of a benzylic-type chloride, to provide a robust and reproducible experimental guide. This document is intended to equip researchers with the necessary knowledge to successfully incorporate this valuable pyridazine moiety into complex molecular architectures.

Introduction: The Significance of Pyridazine Scaffolds and the Suzuki-Miyaura Reaction

Pyridazine derivatives are prevalent structural motifs in a vast array of biologically active compounds, exhibiting diverse pharmacological properties including anticancer and anti-inflammatory activities.[3] The ability to functionalize the pyridazine core is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers an unparalleled method for achieving this, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents under relatively mild conditions.[3][4] Key advantages of this reaction include its tolerance of a broad range of functional groups, the commercial availability and stability of boronic acid reagents, and the formation of non-toxic, easily removable byproducts.[2][5]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Integration of 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride in Kinase Inhibitor Synthesis

Introduction and Structural Rationale

In modern targeted oncology and immunology, the pyridazine heterocycle has emerged as a privileged scaffold for molecular recognition. Its strategic integration into small-molecule architectures has yielded breakthroughs across multiple kinase targets, including Janus Kinases (JAK) [1], Akt (Protein Kinase B) [2], and p38 Mitogen-Activated Protein Kinase (MAPK).

The specific building block 3-(Chloromethyl)-6-methoxypyridazine hydrochloride provides a robust, highly modular pathway to append this crucial pharmacophore onto diverse core structures. The nitrogen atoms of the pyridazine ring act as potent hydrogen-bond acceptors, engaging selectively with the backbone amides of the kinase ATP-binding hinge region. Meanwhile, the 6-methoxy substituent serves a dual purpose: it modulates the overall lipophilicity (LogP) of the molecule, enhancing cell penetrance, and sterically protects the ring from oxidative metabolism, extending the inhibitor’s half-life in vivo [3].

Mechanistic Advantages of the Hydrochloride Salt

When designing synthetic routes, handling highly reactive electrophiles requires careful consideration. The free base of 3-(chloromethyl)-6-methoxypyridazine contains both an electrophilic chloromethyl group and basic nitrogen atoms, making it highly susceptible to intermolecular self-alkylation (quaternization) and rapid degradation upon prolonged storage.

Causality in Reagent Selection: Utilizing the hydrochloride salt of this reagent completely suppresses self-polymerization. Protonation of the pyridazine nitrogens deactivates their nucleophilicity, ensuring the reagent remains an inert, stable powder until introduced to an optimized basic environment in situ.

Workflow for integrating the methoxypyridazine scaffold into kinase inhibitors.

Reaction Optimization & Quantitative Data

The coupling of 3-(chloromethyl)-6-methoxypyridazine hydrochloride with a nucleophilic core proceeds via an

Table 1: Reaction Optimization Data for N-Alkylation of Secondary Amines

| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Rationale / Causality |

| 1 | THF | 60 | 24 | < 40% | Poor solubility of the inorganic base limits the reaction rate. | |

| 2 | DMF | 60 | 12 | 65% | Moderate yield; Triethylamine causes minor side-product quaternization. | |

| 3 | DMF | DIPEA | 60 | 6 | 92% | Optimal. DIPEA is strictly non-nucleophilic; DMF enhances |

| 4 | MeCN | DIPEA | 80 | 8 | 85% | Acceptable alternative, slightly lower efficiency due to solvent polarity limits. |

Self-Validating Experimental Protocols

The following protocols are designed with integrated self-validation checkpoints to ensure structural integrity and high product yield.

Protocol A: N-Alkylation of Heterocyclic Amines

Objective: Append the methoxypyridazine warhead to a piperazine or aniline-based kinase core.

-

Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve the target amine/aniline (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). Note: The excess base is required to neutralize the HCl salt of the alkylating agent, the generated HCl from the reaction, and maintain a basic catalytic environment.

-

Electrophile Introduction: Slowly add 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.2 mmol, 1.2 eq) in portions over 5 minutes. The solution will immediately transition from clear to slightly turbid as DIPEA·HCl salts begin to form.

-

Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath or heating block for 6 hours.

-

Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute with 1 mL Methanol, and inject into the LC-MS.

-

Self-Validation: The reaction is complete when the starting material peak vanishes and the extracted ion chromatogram (EIC) shows the expected

product mass. You must confirm the total disappearance of the free base mass (

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash vigorously with saturated aqueous

( -

NMR Validation Marker: In

NMR (

Protocol B: S-Alkylation (Thioether Linker Formation)

Objective: Synthesize structurally flexible thioether-linked kinase inhibitors.

-

Reagent Mixing: Dissolve the target thiol (1.0 mmol) in anhydrous Acetonitrile (15 mL). Add Potassium Carbonate (

, 2.5 mmol) and stir at room temperature for 15 minutes to pre-form the highly nucleophilic thiolate anion. -

Coupling: Add 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.1 mmol).

-

Reaction: Stir at 50 °C for 4 hours. Thiolates are significantly softer and more nucleophilic than amines, requiring lower temperatures and preventing beta-elimination side reactions.

-

Isolation: Filter the mixture through a Celite pad to remove inorganic salts, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate).

Biological Application & Pathway Intervention

Once synthesized, compounds bearing the 3-(methyl)-6-methoxypyridazine motif are typically evaluated for enzymatic inhibition of their respective targets. The diagram below illustrates the typical biological causality flow where these optimized compounds arrest uncontrolled cell proliferation.

Competitive inhibition of targeted kinase signaling pathways by methoxypyridazines.

References

-

Title: Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors (EP 2463289 A1) Source: European Patent Office URL: [Link]

-

Title: Imidazopyridazines as akt kinase inhibitors (WO2012136776A1) Source: World Intellectual Property Organization (WIPO) URL: [Link]

-

Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 3-(chloromethyl)-6-methoxypyridazine (C6H7ClN2O) Standard Spectral Data Source: PubChem (National Library of Medicine) URL: [Link]

Application Notes and Protocols: Thioether Synthesis via Nucleophilic Substitution of 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride with Thiols

Introduction

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the various pyridazine-based building blocks, 3-(Chloromethyl)-6-methoxypyridazine hydrochloride stands out as a versatile electrophilic intermediate.[4][5] Its reactive chloromethyl group provides a key site for introducing diverse functionalities through nucleophilic substitution.

This application note provides a detailed guide for the S-alkylation of thiols using 3-(Chloromethyl)-6-methoxypyridazine hydrochloride. This reaction is a robust and efficient method for forging thioether linkages, which are crucial pharmacophores in many drug candidates. We will explore the underlying reaction mechanism, provide detailed step-by-step protocols, discuss key optimization parameters, and offer troubleshooting guidance to empower researchers in drug discovery and development.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The process is initiated by the deprotonation of the thiol (R-SH) by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻).[8][9] This thiolate then attacks the electrophilic carbon of the chloromethyl group on the pyridazine ring, displacing the chloride leaving group in a single, concerted step. The electron-withdrawing nature of the adjacent pyridazine ring system facilitates this displacement.[6]

Caption: General SN2 mechanism for the reaction of thiols with 3-(Chloromethyl)-6-methoxypyridazine.

Materials and Methods

Reagents and Chemicals

-

Substrate: 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (CAS: 1722-10-7)[10][11]

-

Nucleophiles: A range of thiols (e.g., thiophenol, benzyl thiol, 4-methoxythiophenol, L-cysteine methyl ester hydrochloride)

-

Bases: Sodium hydride (NaH, 60% dispersion in mineral oil), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Acetonitrile (MeCN), Ethanol (EtOH)

-

Work-up & Purification:

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes, Ethyl Acetate (for chromatography elution)

-

Equipment

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Ice bath

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and UV lamp

-

Rotary evaporator

-

Glass funnel and filter paper

-

Separatory funnel

-

Column chromatography setup

Generalized Experimental Protocol

This protocol outlines a general method for the synthesis of 3-((aryl/alkylthio)methyl)-6-methoxypyridazines.[8] Adjustments may be necessary based on the specific thiol used.

Caption: General workflow for the synthesis and purification of thioether-pyridazine derivatives.

Step-by-Step Procedure

-

Thiolate Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 equivalents).

-

Dissolve the thiol in a minimal amount of anhydrous solvent (e.g., DMF, 5 mL per mmol of thiol).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the base (1.2 equivalents) portion-wise. For NaH, observe for cessation of H₂ gas evolution. For other bases, add slowly over 5 minutes.

-

Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of the thiolate.[8]

-

-

Alkylation Reaction:

-

To the stirring thiolate solution at 0 °C, add 3-(Chloromethyl)-6-methoxypyridazine hydrochloride (1.0 equivalent) in one portion.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-12 hours. The reaction time will vary depending on the nucleophilicity of the thiol.

-

-

Reaction Monitoring:

-

Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). Visualize spots under a UV lamp (254 nm).

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully quench by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[8]

-

Combine the organic layers and wash with brine to remove residual water and DMF.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

-

-

Purification and Characterization:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4][12]

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product.

-

Confirm the structure and purity of the desired thioether product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

-

Data and Optimization Parameters

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. The following table provides starting conditions for various thiol types.

| Thiol Type | Recommended Base | Solvent | Typical Temp. | Typical Time (h) | Notes |

| Aromatic (e.g., Thiophenol) | K₂CO₃, NaOH | DMF, MeCN | Room Temp | 2 - 4 | Generally fast due to the stability of the thiophenolate. |

| Aliphatic (e.g., Benzyl Thiol) | NaH, NaOH | DMF, EtOH | 0 °C to RT | 3 - 6 | NaH is effective for generating the less stable thiolate.[8] |

| Heterocyclic Thiols | Et₃N, K₂CO₃ | MeCN, DCM | Room Temp | 4 - 8 | Milder bases are preferred to avoid side reactions with the heterocycle. |

| Cysteine Derivatives | Et₃N, DIPEA | DMF | 0 °C to RT | 6 - 12 | Requires careful pH control to ensure selective S-alkylation over N-alkylation. |

Key Optimization Insights:

-

Base Equivalents: Using a slight excess of the base (1.2 eq.) ensures complete deprotonation of the thiol. However, a large excess can lead to side reactions.

-

Solvent Choice: Polar aprotic solvents like DMF and MeCN are generally superior as they effectively solvate the cation of the thiolate salt without solvating the nucleophilic anion, thus increasing its reactivity.

-

Temperature Control: Starting the reaction at 0 °C helps control any initial exotherm, especially when using reactive bases like NaH. Most reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) may be required for less reactive thiols.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Ineffective base or wet solvent. | - Prolong the reaction time or gently heat the mixture.- Use freshly opened anhydrous solvent and a stronger base (e.g., switch from K₂CO₃ to NaH).[13] |

| Low Yield | - Product loss during work-up.- Formation of disulfide by-products (thiol oxidation). | - Perform extractions carefully.- Ensure the reaction is maintained under an inert atmosphere to prevent oxidation of the thiolate. |

| Multiple Products on TLC | - N-alkylation (if thiol has an amine group).- Dialkylation or other side reactions. | - Protect other nucleophilic groups (e.g., Boc protection for amines).- Use milder reaction conditions (lower temperature, weaker base). |

Safety Precautions

-

3-(Chloromethyl)-6-methoxypyridazine hydrochloride: Is an irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

-

Solvents: DMF, DCM, and MeCN are toxic and should be handled in a well-ventilated fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

- Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.

- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.

- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. Benchchem.

- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. Benchchem.

- Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications.

- 3-Chloro-6-methoxypyridazine (3-Methoxy-6-chloropyridazine) | Biochemical Reagent. MCE.

- Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications.

- An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.

- 3-Chloro-6-Methoxypyridazine 97.0%(GC). PureSynth.

- 3-Chloro-6-methoxypyridazine. PubChem.

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure-synth.com [pure-synth.com]

- 11. 3-Chloro-6-methoxypyridazine | C5H5ClN2O | CID 74403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Preparative Guide: Synthesis of Pyridazinyl Ethers via 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Content Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Rationale

Pyridazine scaffolds are prevalent in modern drug discovery due to their favorable pharmacokinetic properties, including high aqueous solubility, metabolic stability, and optimal lipophilicity. Specifically, the functionalization of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride via Williamson ether synthesis has proven to be a highly efficient vector for introducing complex ether linkages into pharmaceutical intermediates[1].

The primary challenge in handling 3-(chloromethyl)-6-methoxypyridazine lies in its bifunctional nature. The reagent is supplied as a hydrochloride salt to prevent spontaneous dimerization and degradation of the highly electrophilic chloromethyl group. Consequently, the reaction environment must be meticulously designed to achieve two consecutive goals:

-

Neutralization: Liberating the reactive "free base" chloromethylpyridazine.

-

Alkylation: Promoting the SN2 nucleophilic attack by an alkoxide/phenoxide without triggering competitive elimination or self-condensation pathways.